molecular formula C19H18FN3O2 B2414472 N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034303-57-4

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2414472
CAS No.: 2034303-57-4
M. Wt: 339.37
InChI Key: SEALQWQVPWWSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a fluorophenyl group and an indole moiety, which are known for their significant biological activities. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may act as an inhibitor or activator of certain pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(3-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-23-10-8-14-11-13(5-6-17(14)23)7-9-21-18(24)19(25)22-16-4-2-3-15(20)12-16/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALQWQVPWWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.